Lithium selenite

Description

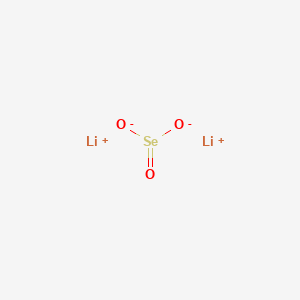

Lithium selenite (Li₂SeO₃) is an inorganic compound composed of lithium cations (Li⁺) and selenite anions (SeO₃²⁻). It is a white crystalline solid with a molecular weight of 157.86 g/mol. This compound is sparingly soluble in water, with solubility decreasing as temperature rises (e.g., 21.5 g/100 mL at 25°C) . However, its toxicity is primarily attributed to the selenite anion, which can generate reactive oxygen species (ROS) and disrupt cellular redox balance .

Propriétés

IUPAC Name |

dilithium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVMOIXTOKYXAN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Se](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SeO3, Li2O3Se | |

| Record name | lithium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935326 | |

| Record name | Dilithium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-51-8 | |

| Record name | Lithium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99IS5QG1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Acid-Base Neutralization of Selenous Acid with Lithium Hydroxide

The most direct route involves neutralizing selenous acid (H₂SeO₃) with lithium hydroxide (LiOH) in aqueous medium. This method parallels the industrial synthesis of sodium selenite described in patent CN101104520A , adapted for lithium chemistry:

Key Parameters:

-

Molar Ratio: Stoichiometric 1:2 ratio of H₂SeO₃ to LiOH ensures complete neutralization. Excess LiOH may lead to lithium selenate (Li₂SeO₄) formation under oxidative conditions.

-

Temperature: Reactions proceed efficiently at 25–50°C, avoiding decomposition of H₂SeO₃ (which occurs above 70°C) .

-

Concentration: 10–20% w/v solutions prevent premature crystallization and ensure homogeneity.

Industrial Adaptation:

Large-scale reactors require precise pH control (target pH 7–9) and inert atmospheres to prevent oxidation of Se(IV) to Se(VI). Post-reaction evaporation under reduced pressure yields crystalline Li₂SeO₃·nH₂O, which is dehydrated at 120–150°C .

Hydrothermal Synthesis from Elemental Selenium and Lithium Nitrate

A redox-based approach utilizes elemental selenium (Se⁰) and lithium nitrate (LiNO₃) under hydrothermal conditions. This method leverages the oxidative power of nitrate ions in acidic media:

Optimization Insights:

-

Reactor Design: Teflon-lined autoclaves operated at 180–220°C for 12–24 hours achieve >85% yield .

-

Acid Catalysis: Adding dilute HNO₃ (0.1–0.5 M) accelerates selenium oxidation while suppressing Li₂Se formation .

-

Byproduct Management: NO gas is scrubbed with alkaline solutions to prevent environmental release.

Advantages:

-

Avoids handling toxic H₂SeO₃ directly.

-

Suitable for synthesizing anhydrous Li₂SeO₃ due to high-temperature conditions.

Solid-State Reaction Between Lithium Carbonate and Selenium Dioxide

Solid-state synthesis offers a solvent-free route, ideal for producing high-purity Li₂SeO₃:

Process Details:

-

Precursor Mixing: Li₂CO₃ and SeO₂ are ground in a 1:1 molar ratio.

-

Thermal Treatment: Heated in a muffle furnace under static air, with CO₂ evolution monitored via mass loss.

-

Cooling Protocol: Slow cooling (2°C/min) prevents phase segregation.

Characterization Data:

| Parameter | Value |

|---|---|

| Reaction Yield | 78–82% |

| Purity (XRD) | >99% (anhydrous phase) |

| Particle Size | 5–20 μm |

Limitations:

-

Requires precise temperature control to avoid Li₂SeO₄ formation.

-

Energy-intensive compared to solution methods.

Electrochemical Oxidation of Lithium Selenide

Building on lithium selenide (Li₂Se) synthesis methods , an electrochemical cell can oxidize Li₂Se to Li₂SeO₃:

Cell Configuration:

-

Anode: Li₂Se in alkaline electrolyte (1 M LiOH).

-

Cathode: Platinum mesh.

-

Reaction:

Operational Data:

-

Current Density: 10–20 mA/cm² optimizes oxidation rate and minimizes side reactions.

-

Faradaic Efficiency: 65–70% due to competing oxygen evolution.

Advantages:

-

Integrates with Li₂Se production lines, enabling circular processes.

-

Scalable to modular flow-cell systems.

Solvothermal Reduction of Lithium Selenate

Lithium selenate (Li₂SeO₄) serves as a precursor for Li₂SeO₃ via controlled reduction. This method adapts selenide reduction techniques for the selenate-selenite transition:

Critical Factors:

-

Reducing Agent: Oxalic acid (H₂C₂O₄) provides mild reducing power, preventing over-reduction to Li₂Se.

-

Solvent Choice: Ethanol limits H₂O content, avoiding Li₂SeO₃ hydrolysis.

Yield Optimization:

| H₂C₂O₄:Li₂SeO₄ Ratio | Yield (%) |

|---|---|

| 1:1 | 58 |

| 1.5:1 | 72 |

| 2:1 | 81 |

Analyse Des Réactions Chimiques

Types of Reactions

Lithium selenite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lithium selenate.

Reduction: It can be reduced to elemental selenium under specific conditions.

Substitution: It can participate in substitution reactions with other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Reactions with metal salts like copper sulfate or zinc chloride can lead to the formation of corresponding selenites.

Major Products Formed

Oxidation: Lithium selenate.

Reduction: Elemental selenium and lithium hydroxide.

Substitution: Metal selenites and lithium salts.

Applications De Recherche Scientifique

Antioxidant Properties

Lithium is widely used in the treatment of bipolar disorder and other psychiatric conditions; however, its administration can lead to oxidative stress and related side effects. Research indicates that lithium selenite may act as a protective agent against this oxidative stress.

- Study Overview : A study involving male Wistar rats treated with lithium carbonate (Li2CO3) and sodium selenite (Na2SeO3) demonstrated that co-administration of sodium selenite improved antioxidant parameters. The study measured total antioxidant status (TAS), catalase (CAT) activity, superoxide dismutase (SOD), and glutathione peroxidase (GPx) levels, indicating that selenium could restore these parameters to control levels, thus alleviating oxidative damage caused by lithium treatment .

| Parameter | Control | Li Treatment | Se Treatment | Li + Se Treatment |

|---|---|---|---|---|

| TAS | Baseline | Decreased | Increased | Restored |

| CAT Activity | Baseline | Decreased | Unchanged | Restored |

| SOD Activity | Baseline | Slightly Increased | Unchanged | Restored |

| GPx Activity | Baseline | Decreased | Increased | Restored |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In vitro studies have shown that sodium selenite can prevent oxidative stress induced by lithium in neuronal cell lines.

- Case Study : In a study involving Vero and FaDu cell lines, lithium exposure reduced antioxidant enzyme activities, while co-treatment with sodium selenite significantly mitigated these effects. The observed protective role suggests that selenium supplementation could be beneficial for patients undergoing lithium therapy .

Enhancing Lithium Therapy

Sodium selenite has been proposed as an adjunct therapy to enhance the efficacy of lithium treatment while reducing side effects.

- Research Findings : A study evaluated the impact of sodium selenite on heart tissue in rats treated with lithium. Results indicated that selenium improved several oxidative stress markers, suggesting its potential utility as a co-therapy in clinical settings .

| Study Group | Oxidative Stress Markers |

|---|---|

| Control | Baseline |

| Lithium Only | Increased MDA |

| Selenium Only | Unchanged |

| Lithium + Selenium | Restored MDA |

Implications for Future Research

The findings from various studies highlight the need for further investigation into the synergistic effects of lithium and selenium. The protective role of selenium against the pro-oxidative effects of lithium suggests potential benefits in clinical applications, particularly for long-term lithium users.

Recommendations for Further Studies

- Investigate the long-term effects of this compound co-administration in larger clinical trials.

- Explore the mechanisms through which selenium mitigates oxidative stress in neuronal cells.

- Assess the impact of different dosages of sodium selenite on various physiological parameters during lithium therapy.

Mécanisme D'action

The mechanism by which dilithium selenite exerts its effects involves the interaction of selenite ions with biological molecules. Selenite can generate reactive oxygen species, leading to oxidative stress in cells. This property is harnessed in therapeutic applications to target cancer cells. Additionally, selenite can modulate the activity of selenoproteins, which play crucial roles in antioxidant defense and redox homeostasis.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Solubility of this compound vs. Related Salts

| Compound | Solubility (g/100 mL, 25°C) |

|---|---|

| This compound | 21.5 |

| Sodium selenite | 85.0 |

| Lithium sulfate | 34.8 |

| Sodium selenate | 72.1 |

Table 2: Cytotoxic Mechanisms of Selenium Compounds

| Compound | IC₅₀ (μM) | Cell Death Mechanism |

|---|---|---|

| This compound* | ~5 | Necroptosis-like |

| Selenodiglutathione | 5 | Apoptosis-like |

| Selenite (Na₂SeO₃) | 5 | Necroptosis-like |

| Selenate (Na₂SeO₄) | >250 | Not observed |

Research Implications

Activité Biologique

Lithium selenite (Li2SeO3) is a compound that combines lithium, a well-known mood stabilizer, with selenium, an essential trace element. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of Lithium and Selenium

Lithium is primarily used in the treatment of bipolar disorder and has neuroprotective properties. However, its use is often limited by side effects such as renal toxicity and thyroid dysfunction. Selenium , on the other hand, plays a crucial role in antioxidant defense through its incorporation into selenoproteins, which are vital for maintaining redox balance and protecting cells from oxidative damage.

Biological Mechanisms

This compound's biological activity can be attributed to several mechanisms:

- Antioxidant Properties : Selenium enhances the activity of antioxidant enzymes like glutathione peroxidase (GPx), which helps mitigate oxidative stress associated with lithium treatment.

- Neuroprotection : Studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

- Synergistic Effects : Co-administration with other antioxidants (e.g., vitamin E) may enhance protective effects against lithium-induced toxicity.

Case Studies and Experimental Data

-

Study on Rats : A study investigated the effects of sodium selenite as an adjuvant in lithium treatment on male Wistar rats. The results indicated that while lithium alone increased malondialdehyde (MDA) levels (a marker of oxidative stress), co-treatment with sodium selenite restored MDA levels to control values. Additionally, selenium improved total antioxidant status (TAS) and influenced the activities of catalase (CAT) and superoxide dismutase (SOD) .

Treatment Group MDA Levels TAS GPx Activity Control Low High High Lithium High Low Low Lithium + Se Normal Higher than Lithium Restored - Neuroprotective Effects : Another study explored the protective effects of sodium selenite against lithium carbonate-induced brain toxicity. It was found that selenium co-administration significantly reduced neuronal damage markers and improved behavioral outcomes in treated rats .

- Selenium Modification : Research indicates that selenium can modify proteins and polysaccharides to enhance their biological activity. For instance, selenium-modified polysaccharides showed significant inhibitory effects on cancer cell lines while exhibiting low toxicity to normal cells .

Potential Therapeutic Applications

The findings suggest several potential applications for this compound:

- Neuroprotective Agent : Given its ability to mitigate oxidative stress, this compound may be beneficial in treating neurodegenerative diseases where oxidative damage is a factor.

- Adjunct Therapy in Bipolar Disorder : The combination of lithium with selenium could enhance therapeutic efficacy while reducing side effects associated with high doses of lithium alone.

- Cancer Therapy : The antioxidant properties of selenium may offer protective benefits during cancer treatments that induce oxidative stress.

Q & A

Q. What are the standard methods for synthesizing lithium selenite in laboratory settings?

this compound is typically synthesized by reacting lithium hydroxide (LiOH) with selenous acid (H₂SeO₃) under controlled pH conditions. The reaction proceeds as:

Post-synthesis, purification via recrystallization in aqueous solutions is recommended to remove impurities. Structural characterization using X-ray diffraction (XRD) and spectroscopic methods (e.g., FT-IR) is critical to confirm phase purity .

Q. How does temperature affect the solubility of this compound in aqueous systems?

Experimental data indicate that this compound exhibits decreasing solubility with increasing temperature. For example:

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 0 | 25.0 |

| 20 | 23.3 |

| 40 | 19.6 |

| 60 | 14.7 |

| This inverse solubility trend necessitates precise temperature control during solution-based experiments . |

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound's neuroprotective mechanisms?

Discrepancies arise from conflicting reports on this compound's interaction with calcium (Ca²⁺) and magnesium (Mg²⁺) ion channels. To address this:

- Conduct in vitro assays (e.g., patch-clamp electrophysiology) to quantify ion flux under varying this compound concentrations.

- Compare results across cell types (neuronal vs. non-neuronal) to identify tissue-specific effects.

- Use isotopic tracing (e.g., ⁴⁵Ca) to monitor calcium displacement in lithium-treated models .

Q. How can researchers optimize analytical techniques to distinguish this compound from structurally similar compounds?

Advanced characterization methods include:

- Synchrotron XRD : Resolves subtle differences in crystallographic parameters (e.g., lattice constants) between this compound and analogs like lithium sulfate.

- Raman Spectroscopy : Identifies unique vibrational modes of the SeO₃²⁻ group (peaks at 350–450 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Monitors decomposition pathways (e.g., Li₂SeO₃ → Li₂O + SeO₂↑ at \sim400°C) .

Q. What methodologies are effective for studying this compound's impact on trace element homeostasis?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace elements (e.g., Ca, Mg, Se) in biological samples (serum, tissues).

- Competitive Binding Assays : Evaluates this compound's affinity for metalloenzymes compared to endogenous ions.

- Longitudinal Animal Studies : Monitor element levels over time in this compound-treated vs. control groups to identify homeostasis disruptions .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent results in this compound's redox behavior?

Contradictions in redox activity (e.g., pro-oxidant vs. antioxidant effects) may stem from experimental variables:

- Dose Dependency : Test a wide concentration range (nM to mM) to identify threshold effects.

- Cell Culture Conditions : Control oxygen levels, as SeO₃²⁻ reactivity is sensitive to oxidative environments.

- Statistical Validation : Use multivariate analysis (ANOVA) to isolate confounding factors .

Q. What frameworks are recommended for integrating multi-omics data in this compound research?

- Transcriptomics : RNA-seq to identify gene expression changes (e.g., antioxidant genes like GPx).

- Metabolomics : LC-MS to map selenium incorporation into selenoproteins.

- Network Pharmacology : Systems biology tools (Cytoscape) to visualize interactions between this compound and biological pathways .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed Protocols : Publish step-by-step synthesis and characterization workflows, including solvent purity and equipment calibration data.

- Open Data Sharing : Deposit raw datasets (XRD, ICP-MS) in repositories like Zenodo for independent validation.

- Negative Controls : Include selenium-free analogs (e.g., lithium sulfate) to isolate selenite-specific effects .

Q. What ethical considerations apply to in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.